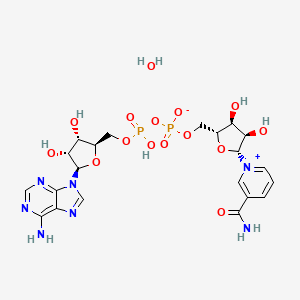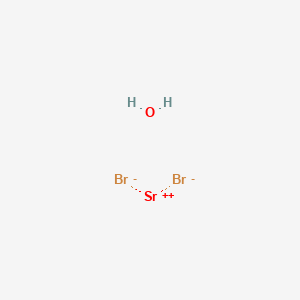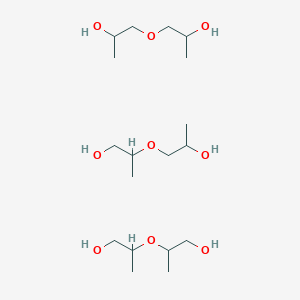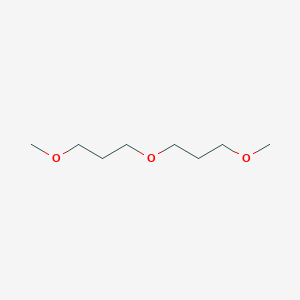
NAD+ Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinamide adenine dinucleotide hydrate is a coenzyme found in all living cells. It plays a crucial role in metabolism by facilitating redox reactions, which involve the transfer of electrons from one molecule to another. This compound exists in two forms: the oxidized form (nicotinamide adenine dinucleotide) and the reduced form (nicotinamide adenine dinucleotide hydrogen). Nicotinamide adenine dinucleotide hydrate is essential for energy production, DNA repair, and cellular signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nicotinamide adenine dinucleotide hydrate can be synthesized through various chemical routes. One common method involves the enzymatic conversion of nicotinamide riboside to nicotinamide mononucleotide, which is then converted to nicotinamide adenine dinucleotide through the action of nicotinamide mononucleotide adenylyltransferase . This process typically requires specific reaction conditions, including the presence of adenosine triphosphate and magnesium ions.
Industrial Production Methods
Industrial production of nicotinamide adenine dinucleotide hydrate often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the biosynthesis of nicotinamide adenine dinucleotide from simpler precursors such as tryptophan or aspartic acid . The fermentation process is followed by purification steps to isolate and concentrate the compound.
Chemical Reactions Analysis
Types of Reactions
Nicotinamide adenine dinucleotide hydrate undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: It acts as an electron carrier, alternating between its oxidized (nicotinamide adenine dinucleotide) and reduced (nicotinamide adenine dinucleotide hydrogen) forms.
Hydrolysis: It can be hydrolyzed to produce nicotinamide and adenosine diphosphate ribose.
Common Reagents and Conditions
Common reagents used in reactions involving nicotinamide adenine dinucleotide hydrate include:
Major Products
The major products formed from reactions involving nicotinamide adenine dinucleotide hydrate include:
Nicotinamide adenine dinucleotide hydrogen: Formed during reduction reactions.
Nicotinamide: Produced during hydrolysis reactions.
Scientific Research Applications
Nicotinamide adenine dinucleotide hydrate has a wide range of scientific research applications, including:
Mechanism of Action
Nicotinamide adenine dinucleotide hydrate exerts its effects through several mechanisms:
Redox Reactions: It acts as an electron carrier, facilitating the transfer of electrons in metabolic pathways.
Enzyme Activation: It serves as a substrate for enzymes such as sirtuins and poly (adenosine diphosphate-ribose) polymerases, which regulate cellular processes like DNA repair and gene expression.
Signaling Molecule: It functions as a signaling molecule in pathways involved in cellular stress responses and energy metabolism.
Comparison with Similar Compounds
Nicotinamide adenine dinucleotide hydrate is unique compared to other similar compounds due to its dual role as a redox coenzyme and a signaling molecule. Similar compounds include:
Nicotinamide adenine dinucleotide phosphate: Similar in structure but primarily involved in anabolic reactions.
Nicotinamide mononucleotide: A precursor in the biosynthesis of nicotinamide adenine dinucleotide.
Nicotinamide riboside: Another precursor that can be converted to nicotinamide adenine dinucleotide.
Nicotinamide adenine dinucleotide hydrate stands out due to its involvement in both energy production and regulatory processes, making it a vital compound in various biological systems.
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O14P2.H2O/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37);1H2/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDBMKCWNRCIFX-QYZPTAICSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N7O15P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B7801664.png)






